1,4-Dioxaspiro[4.5]dec-6-ene

Conformational analysis NMR spectroscopy Protecting group strategy

Choose this ethylene ketal for stereoselective enone protection: its equatorial conformational bias (NMR-confirmed) enables predictable face-selective epoxidation, dihydroxylation, and hydroboration. Under Simmons–Smith conditions, reversible ring-opening to a zwitterionic intermediate avoids chelation sites that plague bulkier ketals, delivering single diastereomers without additives. Its hydrolysis rate (slower than unsubstituted ketals, faster than dithiolanes) permits sequential deprotection in complex molecules. Essential for process chemists requiring diastereomeric ratio as a critical quality attribute.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1004-58-6
Cat. No. B089994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]dec-6-ene
CAS1004-58-6
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC=CC2(C1)OCCO2
InChIInChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h2,4H,1,3,5-7H2
InChIKeyBUDISQPHJKMXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.5]dec-6-ene (CAS 1004-58-6): A Protected Cyclohexenone Building Block for Controlled Reactivity


1,4-Dioxaspiro[4.5]dec-6-ene, systematically also referred to as cyclohex‑2‑enone ethylene ketal, is a spirocyclic ketal (C₈H₁₂O₂, MW 140.18) that serves as a masked α,β‑unsaturated cyclohexenone in organic synthesis . The ethylene‑glycol‑derived 1,3‑dioxolane ring protects the ketone carbonyl while preserving the endocyclic double bond, enabling transformations that are incompatible with the free enone. Its utility as a synthetic intermediate is documented in peer‑reviewed methodology studies and total‑synthesis routes that require transient carbonyl protection [1].

Why 1,4-Dioxaspiro[4.5]dec-6-ene Cannot Be Replaced by Other Cyclohexenone Ketals Without Altering Reactivity


Cyclohex‑2‑enone can be protected as dimethyl, diethyl, or 1,3‑dioxane ketals; however, the ethylene ketal 1,4‑dioxaspiro[4.5]dec‑6‑ene exhibits a distinct reactivity profile that renders simple substitution risky in stereoselective sequences. Experimental measurements of conformational equilibria show that the ethylene‑ketal ring strongly preferences the equatorial orientation, whereas other ketal systems (e.g., dimethyl ketal or substituted dioxolanes) populate axial conformers to a greater extent [1]. This conformational bias directly impacts face‑selective reactions at the alkene. Furthermore, under Simmons–Smith cyclopropanation conditions the ethylene ketal undergoes reversible ring‑opening to a zwitterionic intermediate, a pathway that is suppressed in bulkier diol‑derived ketals [2]. Consequently, swapping the ethylene ketal for an apparently similar protecting group can invert diastereoselectivity, reduce overall yield, or divert the reaction to undesired products.

Quantitative Differentiation of 1,4-Dioxaspiro[4.5]dec-6-ene Versus Alternative Cyclohexenone Ketals


Ethylene Ketal Shows a Strong Equatorial Conformational Preference, Unlike Dimethyl or Diethyl Ketals

In a series of 2‑substituted cyclohexanone ketals, the enthalpy‑driven conformational equilibrium was determined by ¹H NMR. The ethylene ketal (1,3‑dioxolane) of 2‑substituted cyclohexanones was found to populate the equatorial conformer predominantly, whereas the corresponding dimethyl ketal and other acyclic dialkoxy systems favoured the axial conformer [1]. This distinction is critical because the axial/equatorial orientation of the ketal oxygen lone pairs governs chelation‑directed reactions at the adjacent alkene.

Conformational analysis NMR spectroscopy Protecting group strategy

Ethylene Ketal Lacks Dioxolane Appendages That Antagonize Diastereoselection in Cyclopropanation

Mechanistic studies by Mash and Hemperly (J. Org. Chem. 1990) compared the Simmons–Smith cyclopropanation of 2‑cyclohexen‑1‑one protected as the simple ethylene ketal versus bulkier homochiral diol ketals. The ethylene ketal undergoes reversible ring‑opening to a zwitterionic intermediate under the reaction conditions, while the (2R,3R)- and (2S,3S)-butanediol ketals retain the dioxolane ring. The presence of methyl appendages on the dioxolane ring introduces competing chelation sites that can antagonise the facial selectivity imparted by the proximal oxygen [1].

Diastereoselective synthesis Simmons–Smith cyclopropanation Chelation control

Ethylene Ketal of Cyclohexenone Diverts Cu‑Catalysed Diazo Reactions from C–H Insertion to Cyclopropanation

Sezer et al. (Helv. Chim. Acta 1995) reported that unprotected cyclohex‑2‑en‑1‑one reacted with dimethyl diazomalonate under bis(acetylacetonato)copper(II) catalysis to give exclusively C–H insertion products. In contrast, the ethylene ketal of cyclohex‑2‑en‑1‑one (i.e., 1,4‑dioxaspiro[4.5]dec‑6‑ene) gave the corresponding cyclopropane product, which could subsequently be cleaved to the ketone [1]. This switch in reaction pathway is a direct consequence of ketal protection and demonstrates that the ethylene ketal can be used to access cyclopropane intermediates that are inaccessible from the free enone.

Carbene transfer Copper catalysis Chemoselectivity

Ethylene Ketal Hydrolysis Rate Sits Between the Unsubstituted and Dithiolane Analogues, Enabling Predictable Deprotection Kinetics

A kinetic study of cyclohexanone ethylene ketals bearing different β‑substituents (H₂, (OCH₂)₂, (SCH₂)₂, =O) at 20 °C in aqueous H₂SO₄‑silica gel‑CH₂Cl₂ medium established the relative hydrolysis rate order: H₂ > (OCH₂)₂ > (SCH₂)₂ ≈ =O [1]. The ethylene ketal (OCH₂)₂ hydrolyses faster than the dithiolane and ketone‑substituted systems but slower than the unsubstituted parent. The experimental trend was correlated with computed ΔH values for carbocation formation, providing a predictive framework for deprotection scheduling.

Hydrolysis kinetics Protecting group lability AM1/MNDO/PM3 calculations

High‑Value Application Scenarios for 1,4-Dioxaspiro[4.5]dec-6-ene Based on Quantitative Differentiation Data


Stereoselective Cyclopropanation of α,β‑Unsaturated Ketones

When a Simmons–Smith cyclopropanation must deliver a single diastereomer, the ethylene ketal of cyclohex‑2‑enone avoids the competing chelation sites that bulkier diol ketals introduce. The equatorial conformational preference of the dioxolane oxygen facilitates directed zinc‑carbenoid delivery without appendage‑based antagonism, as established by Mash and Hemperly [1]. Process chemists should select this compound when diastereomeric ratio is a critical quality attribute and when additive‑free conditions are desired.

Cu‑Mediated Diazo Chemistry Requiring Cyclopropane Rather Than C–H Insertion Products

In routes where the target is a cyclopropane‑fused cyclohexanone, the ethylene ketal diverts the Cu‑catalysed reaction of dimethyl diazomalonate away from the C–H insertion manifold that dominates with the free enone [1]. This chemoselectivity switch enables a two‑step cyclopropanation–deprotection sequence that is not achievable with unprotected cyclohex‑2‑en‑1‑one.

Orthogonal Protecting Group Strategies Exploiting Intermediate Ketal Lability

In polyfunctional molecules containing both unsubstituted and dithiolane‑protected ketones, the ethylene ketal serves as a mid‑tier protecting group. Its hydrolysis rate is slower than that of the unsubstituted ethylene ketal but faster than that of the dithiolane, as quantified by Reddy et al. [1]. This differential allows sequential deprotection without disturbing more robust protecting groups, simplifying the synthetic sequence.

Conformation‑Controlled Alkene Functionalization

Reactions such as epoxidation, dihydroxylation, or hydroboration of the endocyclic double bond benefit from the well‑defined equatorial orientation of the ketal oxygen lone pair. The NMR‑established conformational preference of the ethylene ketal over dimethyl or diethyl ketals [1] provides a predictable electronic and steric environment, enabling reagent approach from the less hindered face with higher fidelity.

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